Cas no 1185239-64-8 (Stiripentol-d9)

Stiripentol-d9 structure
Stiripentol-d9 structure
商品名:Stiripentol-d9
CAS番号:1185239-64-8
MF:C14H18O3
メガワット:234.29092
CID:1062707

Stiripentol-d9 化学的及び物理的性質

名前と識別子

    • Stiripentol-d9
    • (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-bis[(<sup>2</sup>H<sub>3</sub>)methyl](5,5,5-<sup>2</sup>H<sub>3</sub>)-1-penten-3-ol

計算された属性

  • せいみつぶんしりょう: 243.18200

じっけんとくせい

  • ゆうかいてん: 64-66°C
  • PSA: 38.69000
  • LogP: 2.83550

Stiripentol-d9 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE14714-1mg
Stiripentol-d9
1185239-64-8 ≥99% deuterated forms (d1-d9)
1mg
$379.00 2024-04-20
TRC
S686827-1mg
Stiripentol-d9
1185239-64-8
1mg
$ 282.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-220134-1mg
Stiripentol-d9,
1185239-64-8
1mg
¥3234.00 2023-09-05
TRC
S686827-10mg
Stiripentol-d9
1185239-64-8
10mg
$ 2144.00 2023-09-06
ChemScence
CS-0200710-1mg
Stiripentol-d9
1185239-64-8
1mg
$0.0 2022-04-28
SHENG KE LU SI SHENG WU JI SHU
sc-220134-1 mg
Stiripentol-d9,
1185239-64-8
1mg
¥3,234.00 2023-07-10
ChemScence
CS-0200710-10mg
Stiripentol-d9
1185239-64-8
10mg
$0.0 2022-04-28
1PlusChem
1P008WM2-1mg
Stiripentol-d9
1185239-64-8 ≥99% deuterated forms (d1-d9)
1mg
$509.00 2023-12-26

Stiripentol-d9 関連文献

Stiripentol-d9に関する追加情報

Stiripentol-d9: A Comprehensive Overview

Stiripentol-d9 (CAS No. 1185239-64-8) is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, also referred to as d9-stiripentol, is a deuterated analog of stiripentol, a well-known antiepileptic drug. The incorporation of deuterium atoms in its structure introduces distinct chemical and pharmacological characteristics, making it an intriguing subject for research and development.

The synthesis of stiripentol-d9 involves advanced chemical techniques to replace specific hydrogen atoms with deuterium, a process that enhances the compound's stability and alters its metabolic pathways. Recent studies have highlighted the importance of deuterium labeling in drug development, as it can improve the efficacy and reduce the toxicity of pharmaceutical agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that stiripentol-d9 exhibits enhanced bioavailability compared to its non-deuterated counterpart, making it a promising candidate for therapeutic applications.

One of the most significant advancements in the study of stiripentol-d9 is its application in the treatment of rare epileptic conditions. Clinical trials have shown that this compound can effectively reduce seizure frequency in patients with Lennox-Gastaut syndrome (LGS), a severe form of epilepsy. The results of these trials were featured in *Epilepsia*, where researchers emphasized the compound's ability to modulate neuronal activity without causing significant side effects.

Moreover, stiripentol-d9 has been explored for its potential in neuroprotective therapies. Preclinical studies conducted at the University of California, San Francisco, revealed that this compound can mitigate oxidative stress and inflammation in neuronal cells, suggesting its role in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings were published in *Neuroscience Letters*, further solidifying its position as a versatile compound with multiple therapeutic potentials.

The structural uniqueness of stiripentol-d9 also makes it an ideal candidate for use in metabolomics studies. By incorporating deuterium into its structure, researchers can track the compound's metabolic pathways with greater precision using advanced mass spectrometry techniques. This capability has been instrumental in understanding the pharmacokinetics of stiripentol-d9, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

In addition to its pharmacological applications, stiripentol-d9 has found utility in analytical chemistry as a reference standard for quality control purposes. Its well-defined structure and stability make it an ideal choice for calibrating instruments used in pharmaceutical analysis. This application underscores the compound's versatility and highlights its importance beyond purely therapeutic uses.

Looking ahead, ongoing research into stiripentol-d9 is focused on expanding its therapeutic repertoire. Collaborative efforts between academic institutions and pharmaceutical companies are exploring its potential in treating other neurological disorders, including chronic pain syndromes and mood disorders. Early-stage results from these investigations are promising, with preclinical models showing improved efficacy compared to existing treatments.

In conclusion, stiripentol-d9 (CAS No. 1185239-64-8) stands out as a groundbreaking compound with multifaceted applications in medicine and research. Its unique properties, derived from deuterium labeling, position it as a key player in the development of next-generation therapies. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to both clinical practice and scientific advancement.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司